3-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-(6-methyl-2-naphthyl)-2(3H)-furanone
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Overview
Description
The compound 3-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-(6-methyl-2-naphthyl)-2(3H)-furanone, also known as CBNF, is a synthetic organic compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-(6-methyl-2-naphthyl)-2(3H)-furanone is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. In vitro studies have demonstrated that this compound exhibits potent antimicrobial activity against a wide range of bacteria and fungi. Additionally, this compound has been shown to exhibit significant anticancer activity, inducing cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 3-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-(6-methyl-2-naphthyl)-2(3H)-furanone for lab experiments is its stability and ease of synthesis. This compound is a relatively stable compound that can be synthesized in large quantities with relative ease. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Future Directions
There are several potential future directions for research on 3-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-(6-methyl-2-naphthyl)-2(3H)-furanone. One area of interest is in the development of new drugs based on this compound. Researchers are currently exploring the potential of this compound as a lead compound for the development of new antimicrobial and anticancer drugs. Additionally, there is interest in exploring the potential of this compound for use in other applications, such as in the development of new materials or as a catalyst in chemical reactions. Overall, this compound is a promising compound with significant potential for future research and development.
Synthesis Methods
The synthesis of 3-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-(6-methyl-2-naphthyl)-2(3H)-furanone involves a multistep process that begins with the reaction of 2-chlorobenzyl alcohol with 4-hydroxybenzaldehyde to form 4-[(2-chlorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with 6-methyl-2-naphthol to form the corresponding Schiff base, which is subsequently cyclized to form this compound. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
3-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-(6-methyl-2-naphthyl)-2(3H)-furanone has been the subject of scientific research due to its potential applications in various fields. One of the primary areas of interest is in the development of new drugs. This compound has been shown to exhibit significant antimicrobial and anticancer activity, making it a promising candidate for the development of new drugs to combat these diseases.
Properties
IUPAC Name |
(3Z)-3-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21ClO3/c1-19-6-9-22-16-23(11-10-21(22)14-19)28-17-25(29(31)33-28)15-20-7-12-26(13-8-20)32-18-24-4-2-3-5-27(24)30/h2-17H,18H2,1H3/b25-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWGLMBVRKVXHO-MYYYXRDXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC4=CC=C(C=C4)OCC5=CC=CC=C5Cl)C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=C/C(=C/C4=CC=C(C=C4)OCC5=CC=CC=C5Cl)/C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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